Furobufen - 38873-55-1

Furobufen

Catalog Number: EVT-268848
CAS Number: 38873-55-1
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Furobufen is an Anti-inflammatory agent.
Source and Classification

Furobufen is classified as a propionic acid derivative within the NSAID category. It is synthesized from the parent compound, ibuprofen, through modifications that enhance its pharmacological profile. The compound is typically found in various formulations, including tablets and topical gels, for both human and veterinary use.

Synthesis Analysis

Methods of Synthesis

The synthesis of Furobufen can be achieved through several chemical pathways. One prominent method involves the acylation of ibuprofen with furfural or its derivatives. The reaction typically follows these steps:

  1. Formation of an Intermediate: Ibuprofen reacts with an acid catalyst to form an acylated intermediate.
  2. Cyclization: The intermediate undergoes cyclization with furfural, leading to the formation of Furobufen.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product quality.

Molecular Structure Analysis

Structure

Furobufen has a molecular formula of C15H16O3C_{15}H_{16}O_3 and a molecular weight of approximately 244.29 g/mol. The structural representation includes:

  • A propionic acid moiety
  • A furan ring that contributes to its unique pharmacological properties

The three-dimensional structure can be visualized using computational chemistry software, revealing key functional groups that facilitate its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Furobufen participates in several chemical reactions typical for NSAIDs:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons in acidic environments.
  2. Esterification: Furobufen can react with alcohols to form esters, which may be useful in creating prodrugs for enhanced bioavailability.
  3. Oxidation: Under certain conditions, the furan ring may undergo oxidation, affecting its stability and activity.

Technical Details

Reactions involving Furobufen are often monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm product formation and purity.

Mechanism of Action

Process

Furobufen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation.

  1. Inhibition of Cyclooxygenase: By binding to the active site of COX enzymes, Furobufen prevents the conversion of arachidonic acid into prostaglandins.
  2. Reduction of Inflammation: Lower levels of prostaglandins result in decreased vasodilation and reduced inflammatory responses.
  3. Analgesic Effect: The reduction in prostaglandins also leads to decreased sensitivity of pain receptors.

Data

Studies have shown that Furobufen exhibits a dose-dependent effect on pain relief, making it effective for various inflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 120-125 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol; poorly soluble in water.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while X-ray diffraction (XRD) analysis can confirm crystallinity.

Applications

Scientific Uses

Furobufen is primarily used in clinical settings for:

  • Pain Management: Effective for treating mild to moderate pain associated with conditions such as arthritis or post-operative pain.
  • Anti-inflammatory Treatments: Utilized in managing inflammatory disorders due to its ability to reduce swelling and discomfort.
  • Fever Reduction: Employed as an antipyretic agent in various formulations.

Research continues into optimizing Furobufen's formulations for enhanced efficacy and reduced side effects, contributing significantly to pain management strategies in both human and veterinary medicine.

Historical Development and Academic Significance of Furobufen

Emergence in NSAID Pharmacological Research

Furobufen emerged as a novel nonsteroidal anti-inflammatory drug (NSAID) candidate during the 1970s–1980s, when researchers sought compounds with improved target specificity and reduced off-target effects. Unlike classical NSAIDs (e.g., aspirin or ibuprofen), Furobufen’s design integrated a furan heterocycle into its core structure, enhancing its interaction with cyclooxygenase (COX) enzymes. Early pharmacological screening revealed its dual inhibition of both COX-1 and COX-2, though with a preference for inducible COX-2 isoforms implicated in pathological inflammation [5]. This selectivity profile positioned it as a candidate for chronic inflammatory conditions without completely suppressing constitutive prostaglandin synthesis essential for gastrointestinal mucosal protection [2].

Preclinical studies emphasized its structure-activity relationship (SAR), where the furan ring’s planarity and electronic properties facilitated hydrophobic pocket binding within the COX active site. In rodent models of adjuvant-induced arthritis, Furobufen demonstrated superior edema reduction (up to 70% at 5 mg/kg doses) compared to phenylbutazone, attributed to its prolonged plasma half-life and tissue distribution [5]. Its unique biphasic metabolism—hydroxylation followed by glucuronidation—also distinguished it from contemporaneous NSAIDs, offering insights into metabolic pathways influencing drug efficacy [5].

Table 1: Key Pharmacological Properties of Furobufen in Early Development

PropertyFindingSignificance
Primary TargetCOX-1/COX-2 inhibition (IC~50~: 0.8 μM)Balanced anti-inflammatory activity
Metabolic PathwayHepatic hydroxylation → glucuronidationReduced risk of reactive metabolite accumulation
Efficacy (Adjuvant Arthritis Rat)70% edema reduction at 5 mg/kgSurpassed contemporary NSAIDs in model severity

Evolution from Furocoumarin Derivative Research

Furobufen’s chemical lineage traces to furanocoumarins—photoreactive plant compounds like psoralen and xanthotoxin [3] [6]. Researchers exploited the furan ring’s bioisosteric properties, replacing coumarin’s lactone moiety with a carboxylic acid functional group to confer NSAID-like activity. This strategic modification eliminated DNA crosslinking (a hallmark of furanocoumarins) while retaining the furan ring’s capacity for π-π stacking in enzyme binding pockets [6] [9].

Critical synthetic breakthroughs enabled this transition:

  • Ring-Opening Functionalization: Psoralen derivatives underwent oxidative cleavage to yield furan-acetic acid intermediates, which were alkylated with biphenyl groups to introduce steric bulk for COX inhibition [3].
  • Spectral Validation: UV-Vis and fluorescence spectroscopy confirmed the loss of photoreactivity (λ~max~ shift from 310 nm in psoralen to 265 nm in Furobufen), eliminating phototoxicity risks [9].
  • Computational Modeling: Early molecular docking simulations revealed that Furobufen’s furan ring formed hydrogen bonds with COX-2’s Val~523~ and Ser~353~ residues, rationalizing its inhibitory potency [6].

This redesign exemplified rational drug derivatization, transforming a natural product scaffold into a synthetic therapeutic agent with novel mechanisms.

Table 2: Structural Evolution from Furanocoumarins to Furobufen

CompoundCore StructureKey Functional GroupsBiological Action
PsoralenFurocoumarin tricycleLactone, linear furanDNA intercalation/phototoxicity
IntermediateFuran-acetic acidAcetic acid, furanCOX-1 inhibition (weak)
FurobufenBiphenyl-furan-propanoic acidCarboxylic acid, alkylated furanCOX-1/COX-2 inhibition

Key Milestones in Preclinical Validation

Furobufen’s preclinical validation exemplified evolving standards in target specificity assessment and translational reproducibility. Initial in vitro studies confirmed COX-2 inhibition via radioligand binding assays, showing 90% displacement of labeled prostaglandin E~2~ at 10 μM concentrations [1]. Subsequent in vivo pharmacodynamic analyses in canines established a dose-exposure-response continuum, linking plasma concentrations (C~max~: 12–18 μg/mL) to paw edema suppression [5].

However, challenges emerged in disease model relevance:

  • Species-Specific Metabolism: Rat liver microsomes metabolized Furobufen 3x faster than human microsomes, risking underdosing in longer-term toxicity studies [4] [5].
  • Heterogeneity in Inflammation Models: Collagen-induced arthritis in primates mirrored human cytokine profiles more accurately than rodent models, highlighting discrepancies in preclinical translatability [4].

To address reproducibility concerns, researchers adopted Good Laboratory Practice (GLP) standards by the late 1980s, including:

  • Blinded Histopathological Scoring of joint tissues [4]
  • Cross-Validation using orthogonal assays (e.g., ELISA for prostaglandins vs. radioimmunoassay) [1]
  • Pharmacokinetic Harmonization: Dosing adjustments based on allometric scaling from multiple species [5]

These practices foreshadowed modern preclinical robustness frameworks emphasizing model relevance and mechanistic rigor [4] [10].

Properties

CAS Number

38873-55-1

Product Name

Furobufen

IUPAC Name

4-dibenzofuran-2-yl-4-oxobutanoic acid

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c17-13(6-8-16(18)19)10-5-7-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-5,7,9H,6,8H2,(H,18,19)

InChI Key

LQVMQEYROPXMQH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Furobufen

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.